molecular formula C13H11NO2 B089366 (4-Aminophenyl)(2-hydroxyphenyl)methanone CAS No. 13134-94-6

(4-Aminophenyl)(2-hydroxyphenyl)methanone

Cat. No. B089366
CAS RN: 13134-94-6
M. Wt: 213.23 g/mol
InChI Key: RDQHBBCEAXUGGK-UHFFFAOYSA-N
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Description

(4-Aminophenyl)(2-hydroxyphenyl)methanone, also known as APAPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. APAPM is a white crystalline powder with a molecular formula of C13H11NO2 and a molecular weight of 213.23 g/mol.

Mechanism Of Action

The exact mechanism of action of (4-Aminophenyl)(2-hydroxyphenyl)methanone is not fully understood. However, it has been suggested that (4-Aminophenyl)(2-hydroxyphenyl)methanone exerts its anti-inflammatory and antioxidant effects by inhibiting the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. (4-Aminophenyl)(2-hydroxyphenyl)methanone has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.

Biochemical And Physiological Effects

Studies have shown that (4-Aminophenyl)(2-hydroxyphenyl)methanone has anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various diseases such as arthritis, cardiovascular disease, and neurodegenerative disorders. (4-Aminophenyl)(2-hydroxyphenyl)methanone has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.

Advantages And Limitations For Lab Experiments

One of the advantages of using (4-Aminophenyl)(2-hydroxyphenyl)methanone in lab experiments is its low toxicity, which makes it a safe compound to work with. (4-Aminophenyl)(2-hydroxyphenyl)methanone is also relatively easy to synthesize and purify. However, one limitation of using (4-Aminophenyl)(2-hydroxyphenyl)methanone in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of (4-Aminophenyl)(2-hydroxyphenyl)methanone. One potential area of research is the development of (4-Aminophenyl)(2-hydroxyphenyl)methanone-based fluorescent probes for the detection of metal ions. Another area of research is the investigation of the potential use of (4-Aminophenyl)(2-hydroxyphenyl)methanone as a therapeutic agent for the treatment of various diseases such as cancer, arthritis, and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of (4-Aminophenyl)(2-hydroxyphenyl)methanone and its biochemical and physiological effects.

Synthesis Methods

(4-Aminophenyl)(2-hydroxyphenyl)methanone can be synthesized through a reaction between 4-aminophenylboronic acid and 2-hydroxybenzaldehyde in the presence of a palladium catalyst. The reaction takes place in a mixture of ethanol and water at a temperature of 80°C. After completion of the reaction, the product is purified through recrystallization from ethyl acetate.

Scientific Research Applications

(4-Aminophenyl)(2-hydroxyphenyl)methanone has been used in various scientific research applications due to its potential as a therapeutic agent. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. (4-Aminophenyl)(2-hydroxyphenyl)methanone has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.

properties

CAS RN

13134-94-6

Product Name

(4-Aminophenyl)(2-hydroxyphenyl)methanone

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

(4-aminophenyl)-(2-hydroxyphenyl)methanone

InChI

InChI=1S/C13H11NO2/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8,15H,14H2

InChI Key

RDQHBBCEAXUGGK-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)N)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)N)O

synonyms

4'-Amino-2-hydroxybenzophenone

Origin of Product

United States

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